1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester
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Overview
Description
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester is a chemical compound with the molecular formula C11H22N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
The synthesis of 1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the Ugi reaction, which is a multi-component reaction that forms piperazine derivatives . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form different piperazine derivatives.
Common reagents and conditions used in these reactions include basic conditions for cyclization, acidic conditions for hydrolysis, and various solvents like dichloromethane and ethanol. Major products formed from these reactions include different substituted piperazines and their derivatives .
Scientific Research Applications
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s piperazine ring allows it to form hydrogen bonds and interact with various macromolecules, enhancing its biological activity . The polar nitrogen atoms in the piperazine ring contribute to its ability to interact with proteins and other biological targets .
Comparison with Similar Compounds
1-Piperazinecarboxylic acid, 4-ethyl-3-(2-hydroxyethyl)-, ethyl ester can be compared with other similar compounds, such as:
1-(3-chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and used in research related to serotonin receptors.
tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Used as an intermediate in the synthesis of various organic compounds.
tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Known for its antibacterial and antifungal activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives .
Properties
CAS No. |
61155-11-1 |
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Molecular Formula |
C11H22N2O3 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
ethyl 4-ethyl-3-(2-hydroxyethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-3-12-6-7-13(11(15)16-4-2)9-10(12)5-8-14/h10,14H,3-9H2,1-2H3 |
InChI Key |
JRQGREUQWTZNGU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1CCO)C(=O)OCC |
Origin of Product |
United States |
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